Sulfaguanole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

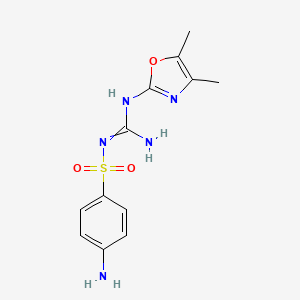

Sulfaguanole: es un compuesto antibacteriano sintético que pertenece a la clase de las sulfonamidas. Es conocido por su actividad antibacteriana de amplio espectro y se utiliza principalmente en medicina veterinaria. La fórmula molecular de this compound es C12H15N5O3S , y tiene un peso molecular de 309.34 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Reacción con N1-[p-amino benceno sulfonil]-N3-cianoguanidina y acetoína: Este método implica agitar 23.9 gramos de N1-[p-amino benceno sulfonil]-N3-cianoguanidina y 13.2 gramos de acetoína en una mezcla de 120 cc de agua y 120 cc de metanol.

Reacción con sulfa y nitrato de guanidina: Sulfaguanole también puede sintetizarse fundiendo sulfa y nitrato de guanidina en soda, seguido de condensación al vacío.

Métodos de producción industrial: La producción industrial de this compound típicamente involucra síntesis a gran escala utilizando los métodos anteriores, asegurando alta pureza y rendimiento a través de condiciones de reacción controladas y pasos de purificación como la recristalización.

Análisis De Reacciones Químicas

Tipos de reacciones:

Reducción: Las reacciones de reducción de sulfaguanole también son posibles, pero la información detallada es limitada.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando su grupo sulfonamida.

Reactivos y condiciones comunes:

Agentes oxidantes:

Agentes reductores: Los agentes reductores comunes pueden incluir gas hidrógeno o hidruros metálicos.

Reactivos de sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Study of Sulfonamide Properties

- Sulfaguanole serves as a model compound in chemical research to investigate the properties and reactions of sulfonamide compounds. Its structure enables researchers to understand the behavior and efficacy of similar antibacterial agents.

2. Mechanism of Action

- The compound exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. Specifically, it targets the enzyme dihydropteroate synthase, crucial for folic acid production, thereby preventing bacterial DNA, RNA, and protein synthesis, leading to cell death.

Biological Research Applications

1. Antibacterial Activity Investigation

- In biological studies, this compound is utilized to evaluate its effectiveness against various bacterial strains. This research is vital for understanding bacterial resistance mechanisms and developing new antibacterial therapies.

2. Resistance Mechanisms

- Studies focus on how bacteria develop resistance to this compound and other sulfonamides, providing insights into potential strategies for overcoming such resistance in clinical settings.

Medical Applications

1. Veterinary Medicine

- This compound is predominantly used in veterinary medicine to treat bacterial infections in animals. Its broad-spectrum activity makes it a valuable tool for managing infections that may not respond to other treatments.

2. Potential Human Medicine Applications

- Although primarily used in veterinary contexts, research is ongoing into this compound's potential applications in human medicine. Studies assess its safety and efficacy for treating human bacterial infections, particularly in cases where traditional antibiotics may fail.

Industrial Applications

1. Pharmaceutical Development

- The compound plays a role in the pharmaceutical industry for developing and producing new antibacterial drugs. Its unique properties are leveraged to create formulations that enhance therapeutic outcomes.

2. Formulation of Veterinary Medicines

- This compound is also involved in the formulation of various veterinary medicines, contributing to the development of effective treatments for livestock and pets.

Case Studies

-

Veterinary Efficacy Study

- A study published in a peer-reviewed journal investigated the effectiveness of this compound against a range of bacterial pathogens in livestock. Results indicated a significant reduction in infection rates compared to untreated controls, highlighting its utility in veterinary applications.

-

Resistance Mechanism Research

- Research conducted on bacterial strains exposed to this compound revealed insights into genetic mutations that confer resistance. This study emphasized the need for continuous monitoring and adaptation of treatment protocols to combat emerging resistance.

-

Human Application Trials

- Preliminary trials assessing this compound's safety profile in human subjects showed promising results, suggesting that it could be a viable option for treating certain resistant bacterial infections.

Mecanismo De Acción

Sulfaguanole ejerce sus efectos antibacterianos inhibiendo la síntesis de ácido fólico en las bacterias. Se dirige a la enzima dihidrofolato sintetasa, que es esencial para la producción de ácido fólico. Al bloquear esta enzima, this compound evita que las bacterias sinteticen ADN, ARN y proteínas, lo que finalmente conduce a la muerte celular bacteriana .

Comparación Con Compuestos Similares

Compuestos similares:

Sulfaguanidina: Otro compuesto sulfonamida con propiedades antibacterianas similares.

Sulfadiazina: Una sulfonamida utilizada para tratar infecciones bacterianas.

Sulfametoxazol: Comúnmente se utiliza en combinación con trimetoprima para tratar infecciones bacterianas.

Singularidad de Sulfaguanole: this compound es único debido a su estructura específica, que le permite inhibir eficazmente la síntesis de ácido fólico bacteriano. Su actividad de amplio espectro y su toxicidad relativamente baja lo convierten en un compuesto valioso en medicina veterinaria .

Actividad Biológica

Sulfaguanole, a sulfanilamide derivative, has been recognized for its significant biological activity, particularly its antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant case studies.

This compound is characterized by its sulfonamide structure, which is crucial for its antibacterial efficacy. The mechanism of action primarily involves the inhibition of bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), this compound competes with PABA for the active site of the enzyme dihydropteroate synthase, leading to a reduction in folate production necessary for nucleic acid synthesis in bacteria.

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness has been studied against strains such as Escherichia coli, Staphylococcus aureus, and Salmonella species. The compound has shown promising results in both in vitro and in vivo studies.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 16 µg/mL | |

| S. aureus | 8 µg/mL | |

| Salmonella spp. | 32 µg/mL |

Case Studies

Several case studies have highlighted the clinical applications and effectiveness of this compound, particularly in veterinary medicine and potential implications for human health.

Case Study 1: Treatment of Acute Diarrhea

A clinical study investigated the use of this compound in treating acute diarrhea in pediatric patients. The study reported a significant reduction in symptoms and bacterial load within 48 hours of treatment, demonstrating this compound's potential as an effective therapeutic agent .

Case Study 2: Veterinary Applications

In veterinary medicine, this compound has been employed to treat bacterial infections in livestock. A study involving cattle showed that this compound administration led to a marked improvement in recovery rates from enteric infections, underscoring its utility in animal health .

Research Findings

Recent research has focused on enhancing the efficacy and safety profile of this compound through various formulations and delivery methods. Studies have explored:

- Combination Therapies : Research indicates that combining this compound with other antibiotics may enhance its antibacterial effects and reduce resistance development .

- In Vitro Studies : Investigations using agar disc diffusion methods have confirmed this compound's effectiveness against resistant bacterial strains, providing insights into its potential role in combating antibiotic resistance .

Propiedades

Número CAS |

27031-08-9 |

|---|---|

Fórmula molecular |

C12H15N5O3S |

Peso molecular |

309.35 g/mol |

Nombre IUPAC |

2-(4-aminophenyl)sulfonyl-1-(4,5-dimethyl-1,3-oxazol-2-yl)guanidine |

InChI |

InChI=1S/C12H15N5O3S/c1-7-8(2)20-12(15-7)16-11(14)17-21(18,19)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3,(H3,14,15,16,17) |

Clave InChI |

IJZUQDQOAFUFJY-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C |

SMILES isomérico |

CC1=C(OC(=N1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N)C |

SMILES canónico |

CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C |

Sinónimos |

4,5-dimethyl-2-oxazolylamidinosulfanilamide Enterocura sulfaguanol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.